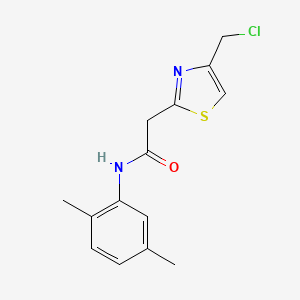
2-(4-(Chloromethyl)thiazol-2-yl)-N-(2,5-dimethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(Chloromethyl)thiazol-2-yl)-N-(2,5-dimethylphenyl)acetamide is a synthetic organic compound that belongs to the thiazole family This compound is characterized by the presence of a chloromethyl group attached to the thiazole ring and an acetamide group linked to a dimethylphenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Chloromethyl)thiazol-2-yl)-N-(2,5-dimethylphenyl)acetamide typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Chloromethylation: The thiazole ring is then chloromethylated using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂).
Acetamide Formation: The final step involves the acylation of the chloromethylthiazole with 2,5-dimethylaniline in the presence of an acylating agent like acetyl chloride (CH₃COCl) or acetic anhydride ((CH₃CO)₂O).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-(Chloromethyl)thiazol-2-yl)-N-(2,5-dimethylphenyl)acetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the acetamide group can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO₄) in aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or sodium borohydride (NaBH₄) in methanol.
Major Products Formed
Nucleophilic Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-(4-(Chloromethyl)thiazol-2-yl)-N-(2,5-dimethylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound in drug discovery and development.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(4-(Chloromethyl)thiazol-2-yl)-N-(2,5-dimethylphenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The thiazole ring and acetamide moiety contribute to the compound’s binding affinity and specificity for its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Methylthiazol-2-yl)-N-(2,5-dimethylphenyl)acetamide
- 2-(4-(Bromomethyl)thiazol-2-yl)-N-(2,5-dimethylphenyl)acetamide
- 2-(4-(Hydroxymethyl)thiazol-2-yl)-N-(2,5-dimethylphenyl)acetamide
Uniqueness
2-(4-(Chloromethyl)thiazol-2-yl)-N-(2,5-dimethylphenyl)acetamide is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and potential for covalent modification of biological targets. This makes it a valuable compound for studying enzyme inhibition and developing targeted therapies.
Eigenschaften
CAS-Nummer |
727717-73-9 |
|---|---|
Molekularformel |
C14H15ClN2OS |
Molekulargewicht |
294.8 g/mol |
IUPAC-Name |
2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,5-dimethylphenyl)acetamide |
InChI |
InChI=1S/C14H15ClN2OS/c1-9-3-4-10(2)12(5-9)17-13(18)6-14-16-11(7-15)8-19-14/h3-5,8H,6-7H2,1-2H3,(H,17,18) |
InChI-Schlüssel |
OMSUYSUJHQGZCE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CC2=NC(=CS2)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


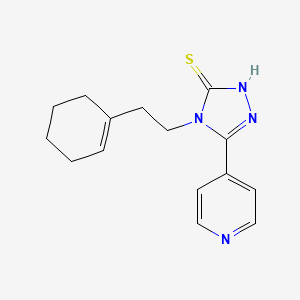

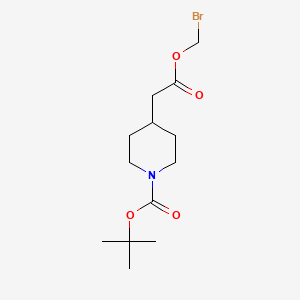
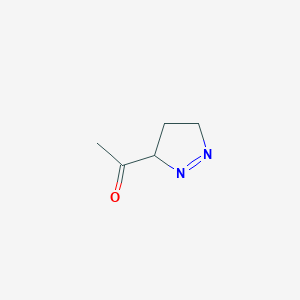
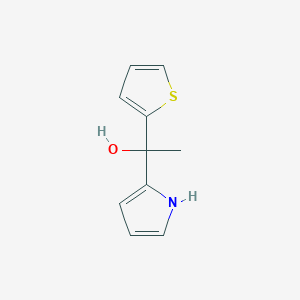
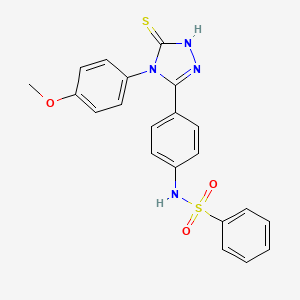


![1-(3,4-Dichlorophenyl)-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B11768578.png)
![(Z)-1,1'-bis(2-octyldodecyl)-6,6'-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H,1'H,2H,2'H-[3,3'-biindolylidene]-2,2'-dione](/img/structure/B11768584.png)
![2-Methyl-6-nitro-2,3-dihydroimidazo[2,1-b]oxazole-2-carboxylic acid](/img/structure/B11768598.png)
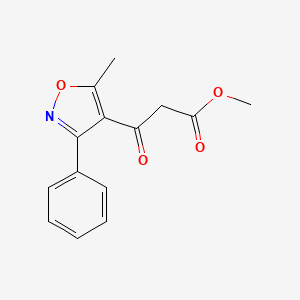
![Cyclopropyl(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanamine](/img/structure/B11768616.png)
![rel-Methyl N-[(3R,4R)-4-methyl-3-piperidinyl]carbamate](/img/structure/B11768618.png)
